molecular formula C12H6F6N2 B1269103 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine CAS No. 142946-80-3

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine

Cat. No. B1269103
M. Wt: 292.18 g/mol
InChI Key: ZHMXQYAUGQASQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine and related compounds typically involves palladium-catalyzed cross-coupling reactions. For instance, a method reported by Buonomo, Everson, and Weix (2013) efficiently couples the parent 2-chloropyridines by a nickel-catalyzed dimerization, using manganese powder as the terminal reductant to produce 5,5'-bis(trifluoromethyl)-2,2'-bipyridine and 4,4'-di-tert-butyl-2,2'-bipyridine (Buonomo, Everson, & Weix, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized by X-ray crystallography, revealing the influence of substituents on the bipyridine framework. The incorporation of trifluoromethyl groups induces a significant electron-withdrawing effect, impacting the ligand's coordination chemistry.

Chemical Reactions and Properties

These compounds are known for their ability to form coordination complexes with various metals. The trifluoromethyl groups significantly affect the electronic properties of the central bipyridine moiety, making these complexes interesting for various applications, including catalysis and photophysical studies.

Physical Properties Analysis

The physical properties of 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and material science. The presence of trifluoromethyl groups often enhances the compound's stability and solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of these compounds, particularly their reactivity and interaction with metal ions, are of great interest. The electron-withdrawing effect of the trifluoromethyl groups makes the bipyridine ligand more electrophilic, influencing its binding affinity towards metal ions and its role in catalytic cycles.

Scientific Research Applications

  • Photophysical and Photochemical Properties in Ruthenium(II) Complexes

    • 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine has been used in the synthesis of novel bidentate ligands for ruthenium(II) tris-chelate complexes. These complexes exhibit unique photophysical and photochemical properties, making them significant in the study of light-induced processes (Furue et al., 1992).
  • Supramolecular Nanoengineering

    • The compound has been utilized in the efficient preparation of linear and curved bis- and branched tris-5-(2,2'-bipyridines) for supramolecular nanoengineering. This synthesis approach is crucial for creating multitopic metal ion-binding scaffolds, which have a wide range of applications in the development of metal ion-coordinated conjugated polymers (Baxter, 2000).
  • Ligand Synthesis via Nickel-Catalysis

    • A ligand-free synthesis method for 5,5'-bis(trifluoromethyl)-2,2'-bipyridine has been developed using nickel-catalysis. This efficient coupling process is significant for the production of important bipyridyl ligands used in various chemical reactions (Buonomo et al., 2013).
  • Formation of Organometallic Networks

    • The compound is a key component in the formation of organometallic networks, particularly in conjugated polymers that include 2,2'-bipyridine moieties. These networks exhibit interesting optoelectronic properties and are accessible via ligand-exchange reactions, highlighting their potential in materials science (Kokil et al., 2005).
  • Synthesis of Emissive Pt(II) Complexes

    • Research on 5,5'-bis(trifluoromethyl)-2,2'-bipyridine has led to the development of emissive Pt(II) metal complexes. These complexes show significant potential for use in non-doped organic light-emitting diodes (OLEDs), offering insights into the design of efficient OLED architectures (Hsu et al., 2015).
  • Application in Dye-Sensitized Solar Cells

    • Heteroleptic ruthenium complexes containing 5,5'-disubstituted-2,2'-bipyridine chromophores have been synthesized and utilized as photosensitizers in dye-sensitized solar cells (DSSCs). These complexes exhibit tunable metal-to-ligand charge transfer absorption, which is crucial for improving the efficiency of DSSCs (Dai et al., 2011).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301 . The precautionary statements are P301 + P310 + P330 . It’s important to handle this compound with care and follow safety guidelines.

properties

IUPAC Name

5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMXQYAUGQASQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343473
Record name 2,2'-Bipyridine, 5,5'-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine

CAS RN

142946-80-3
Record name 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142946-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Bipyridine, 5,5'-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5'-Bis(trifluoromethyl)-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
M Furue, K Maruyama, T Oguni, M Naiki… - Inorganic …, 1992 - ACS Publications
The synthesis of the novel bidentate ligands 4, 4'-bis (trifluoromethyl)-2, 2'-bipyridine (4, 4'-BTFMB), 5, 5'-bis-(trifluoromethyl)-2, 2'-bipyridine (5, 5'-BTFMB), and 4, 4', 5, 5'-tetrakis (…
Number of citations: 90 pubs.acs.org
N Yano, M Handa, Y Kataoka - Journal of Photochemistry and Photobiology …, 2020 - Elsevier
Two luminescent cyclometalated iridium(III) complexes coordinated with electron-withdrawing 5,5′-bis(trifluoromethyl)-2,2′-bipyridine (dCF 3 bpy) ligand [Ir(C^N) 2 (dCF 3 bpy)]PF 6 {…
Number of citations: 2 www.sciencedirect.com
KS Chan, AKS Tse - Synthetic communications, 1993 - Taylor & Francis
Synthesis of Bis(Trifluoromethyl)-2,2′- Bipyridines by Nickel Catalysed Homocoupling Reactions Page 1 SYNTHETIC COMMUNICATIONS, 23(14), 1929-1934 (1993) SYNTHESIS OF …
Number of citations: 38 www.tandfonline.com
S Munavalli, DI Rossman, LL Szafraniec… - Journal of fluorine …, 1995 - Elsevier
The application of the modified Ullmann reaction to 2-chloro-3-trifluoromethylpyridine furnishes 5,5′-bis(trifluoromethyl)-2,2′-bipyridine as the primary product, accompanied by small …
Number of citations: 13 www.sciencedirect.com
JA Buonomo, DA Everson, DJ Weix - Synthesis, 2013 - thieme-connect.com
A simple, ligand-free synthesis of the important bipyridyl ligand 4,4′-di-tert-butyl-2,2′-bipyridine is presented. 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine is also synthesized by the …
Number of citations: 27 www.thieme-connect.com
DA Webb, Z Alsudani, G Xu, P Gao, LA Arnold - Rsc Sustainability, 2023 - pubs.rsc.org
The synthesis of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine using 2-bromo-5-(trifluoromethyl) pyridine was achieved at 50 C using palladium acetate, tetrabutylammonium iodide (TBAI), …
Number of citations: 3 pubs.rsc.org
L Li, M Zeng, SB Herzon - Angewandte Chemie, 2014 - Wiley Online Library
Anti‐Markovnikov alkyne hydration provides a valuable route to aldehydes. Half‐sandwich ruthenium complexes ligated by 5,5′‐bis(trifluoromethyl)‐2,2′‐bipyridine are remarkably …
Number of citations: 51 onlinelibrary.wiley.com
AM Olivares, DJ Weix - Journal of the American Chemical Society, 2018 - ACS Publications
The synthesis of highly substituted 1,3-dienes from the coupling of vinyl bromides with vinyl triflates is reported for the first time. The coupling is catalyzed by a combination of (5,5′-bis(…
Number of citations: 109 pubs.acs.org
NTP Hartono, M Ani Najeeb, Z Li, PW Nega… - Crystal Growth & …, 2022 - ACS Publications
Additives in the precursor solution can promote lead-halide perovskite (LHP) crystallization. We present a systematic exploration of nine (9) bipyridine- and terpyridine-based additives …
Number of citations: 6 pubs.acs.org
C Zhang, Y Wang, Y Song, H Gao, Y Sun… - CCS …, 2019 - chinesechemsoc.org
Photoredox-catalyzed aminoarylation and thioamination of unactivated alkenes have been developed, providing novel synthetic routes to access synthetically challenging quaternary …
Number of citations: 13 www.chinesechemsoc.org

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